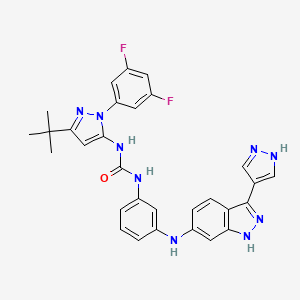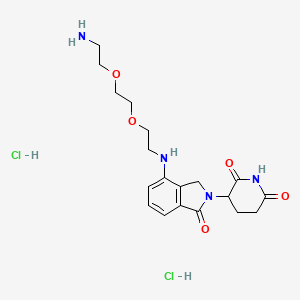
Lenalidomide 4'-PEG2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide 4’-PEG2-amine (dihydrochloride) is a functionalized cereblon ligand used in the recruitment of CRBN protein. It is a derivative of lenalidomide, which is known for its immunomodulatory, anti-angiogenic, and anti-inflammatory properties. This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide 4’-PEG2-amine (dihydrochloride) involves the functionalization of lenalidomide with a PEG2 linker and a terminal amine group. The process typically includes the following steps:
Activation of Lenalidomide: Lenalidomide is activated by reacting with a suitable reagent to introduce a reactive group.
PEGylation: The activated lenalidomide is then reacted with a PEG2 linker to form a PEGylated intermediate.
Amine Introduction: The PEGylated intermediate is further reacted with an amine-containing reagent to introduce the terminal amine group.
Purification: The final product is purified using chromatographic techniques to obtain Lenalidomide 4’-PEG2-amine (dihydrochloride) with high purity
Industrial Production Methods
Industrial production of Lenalidomide 4’-PEG2-amine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide 4’-PEG2-amine (dihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine and PEG groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its functional groups and overall structure
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize specific functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce functional groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of oxidized or reduced analogs .
Applications De Recherche Scientifique
Lenalidomide 4’-PEG2-amine (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological products
Mécanisme D'action
The mechanism of action of Lenalidomide 4’-PEG2-amine (dihydrochloride) involves the recruitment of CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The compound acts as a molecular glue, facilitating the interaction between the E3 ligase and the target protein, thereby promoting targeted protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: An immunomodulatory drug with similar properties but different functional groups.
Pomalidomide: Another derivative of thalidomide with enhanced potency and different pharmacokinetic properties.
Iberdomide: A newer derivative with improved efficacy and safety profile
Uniqueness
Lenalidomide 4’-PEG2-amine (dihydrochloride) is unique due to its PEG2 linker and terminal amine group, which enhance its solubility and facilitate its use in PROTACs. This functionalization allows for more efficient recruitment of CRBN protein and targeted protein degradation compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H28Cl2N4O5 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
3-[7-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C19H26N4O5.2ClH/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25;;/h1-3,16,21H,4-12,20H2,(H,22,24,25);2*1H |
Clé InChI |
RFRZCOFHURLZLN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15135429.png)
![(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]-1-bicyclo[1.1.1]pentanyl]amino]-5-oxopentanoic acid](/img/structure/B15135433.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(4,5-diphenyl-1H-imidazol-2-yl)quinoline](/img/structure/B15135435.png)
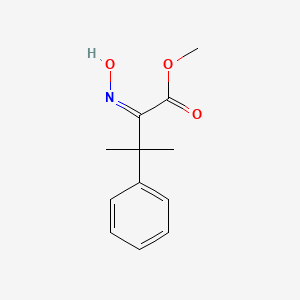
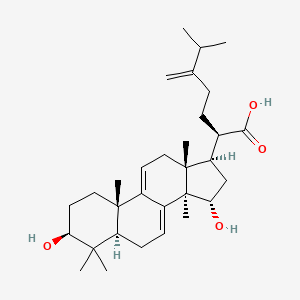
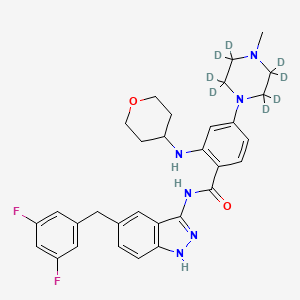
![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)


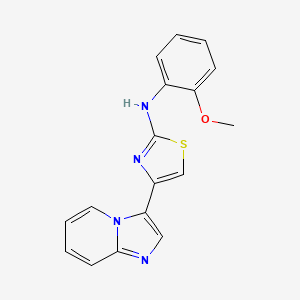
![3-(2,3-Dibromo-4,5-dihydroxyphenyl)-5-[4-(4-ethoxyphenoxy)phenyl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B15135502.png)
